2-[(difluoromethyl)sulfanyl]pyridine-4-carbonitrile
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Overview
Description
2-[(difluoromethyl)sulfanyl]pyridine-4-carbonitrile is a chemical compound with the molecular formula C7H4F2N2S. It is known for its unique structure, which includes a difluoromethyl group attached to a pyridine ring, and a carbonitrile group at the 4-position of the pyridine ring.
Preparation Methods
The synthesis of 2-[(difluoromethyl)sulfanyl]pyridine-4-carbonitrile typically involves the reaction of pyridine-4-carbonitrile with difluoromethyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
2-[(difluoromethyl)sulfanyl]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonitrile group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or alkoxides.
Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds
Scientific Research Applications
2-[(difluoromethyl)sulfanyl]pyridine-4-carbonitrile has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are important in pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-[(difluoromethyl)sulfanyl]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, enhancing the compound’s binding affinity and specificity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
2-[(difluoromethyl)sulfanyl]pyridine-4-carbonitrile can be compared with other similar compounds, such as:
Difluoromethyl 2-pyridyl sulfone: This compound also contains a difluoromethyl group attached to a pyridine ring but has a sulfone group instead of a carbonitrile group. .
Difluoromethyl phenyl sulfone: Similar to the above compound but with a phenyl ring instead of a pyridine ring, used in various organic transformations.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Contains a difluoromethyl group and a sulfonyl group, used in the synthesis of fluorinated compounds.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
1887223-37-1 |
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Molecular Formula |
C7H4F2N2S |
Molecular Weight |
186.18 g/mol |
IUPAC Name |
2-(difluoromethylsulfanyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H4F2N2S/c8-7(9)12-6-3-5(4-10)1-2-11-6/h1-3,7H |
InChI Key |
SQLLZMPFCOWSEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C#N)SC(F)F |
Purity |
95 |
Origin of Product |
United States |
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